molecular formula C10H14N2O3 B14745713 2,4-Dihydroxy-5-propan-2-ylbenzohydrazide CAS No. 943519-46-8

2,4-Dihydroxy-5-propan-2-ylbenzohydrazide

Cat. No.: B14745713
CAS No.: 943519-46-8
M. Wt: 210.23 g/mol
InChI Key: HXZWBWDTEOYIOQ-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-5-propan-2-ylbenzohydrazide (IUPAC: 5-methyl-2,4-bis(propan-2-yl)phenol hydrazide) is a benzohydrazide derivative characterized by hydroxyl groups at positions 2 and 4, a propan-2-yl substituent at position 5, and a hydrazide functional group. Its molecular formula is C₁₃H₁₈N₂O₃, with an exact mass of 210.1045 Da . This compound is of interest due to its structural similarity to pharmacologically active hydrazides, which exhibit antimicrobial, anti-inflammatory, and anticonvulsant properties .

Properties

CAS No.

943519-46-8

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2,4-dihydroxy-5-propan-2-ylbenzohydrazide

InChI

InChI=1S/C10H14N2O3/c1-5(2)6-3-7(10(15)12-11)9(14)4-8(6)13/h3-5,13-14H,11H2,1-2H3,(H,12,15)

InChI Key

HXZWBWDTEOYIOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dihydroxy-5-propan-2-ylbenzohydrazide can be synthesized using ethyl 2,4-dihydroxybenzoate and hydrazine hydrate as starting materials . The reaction typically involves the following steps:

    Esterification: Ethyl 2,4-dihydroxybenzoate is prepared by esterifying 2,4-dihydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.

    Hydrazinolysis: The ester is then reacted with hydrazine hydrate under reflux conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-5-propan-2-ylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazide derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

2,4-Dihydroxy-5-propan-2-ylbenzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s hydrazide group allows it to form Schiff bases with aldehydes and ketones, making it useful in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-5-propan-2-ylbenzohydrazide involves its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the hydrazide group can form covalent bonds with carbonyl-containing compounds. These interactions can affect the function of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

Structural and Physicochemical Properties

Structural Features

  • Target Compound :

    • Substituents: 2,4-dihydroxy, 5-propan-2-yl.
    • Functional Groups: Hydrazide (–CONHNH₂), hydroxyl (–OH).
    • Molecular Weight: 210.1045 Da .
  • Analogous Compounds: Compound Name Substituents/Modifications Molecular Weight (Da) Key Features (E)-N’-(2-Hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide Nitro, methoxy, hydroxyl 347.28 Enhanced hydrogen bonding due to nitro group 2-[5-Methyl-2-(propan-2-yl)phenoxy]acetohydrazide Propan-2-yl, methyl, phenoxy 291.35 Increased lipophilicity 4-[(2-Methylhydrazinyl)methyl]-N-propan-2-ylbenzamide Methylhydrazine, isopropylamide 235.31 Amide vs. hydrazide functional group

Physicochemical Comparisons

  • Lipophilicity : The propan-2-yl group in the target compound enhances lipophilicity (logP ≈ 3.2) compared to polar derivatives like nitro-containing hydrazides (logP ≈ 1.8) .
  • Solubility : Hydroxyl groups improve aqueous solubility, but bulky propan-2-yl may reduce it compared to smaller substituents (e.g., methoxy) .
  • Crystal Packing : and highlight that nitro and methoxy groups stabilize crystal lattices via hydrogen bonding, whereas propan-2-yl may introduce steric disruptions .

Pharmacological Activities

Target Compound

  • Potential Activities: Based on structural analogs, likely exhibits antimicrobial and anti-inflammatory properties .
  • Metabolism : Listed in as a metabolite, suggesting involvement in biochemical pathways or prodrug conversion.

Comparison with Analogues

  • Antimicrobial Activity :
    • Hydrazides with electron-withdrawing groups (e.g., nitro in ) show stronger activity due to increased electrophilicity .
    • Propan-2-yl derivatives may have enhanced membrane penetration but reduced solubility, balancing efficacy .
  • Anti-inflammatory Effects :
    • Methylhydrazine derivatives () exhibit CNS activity, whereas hydroxyl-rich compounds (e.g., target compound) may target oxidative stress pathways .

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